trihexyleneglycol biborate

Description

Contextualizing Boron Chemistry in Contemporary Chemical Science

Boron, a metalloid element in group 13 of the periodic table, possesses chemical properties that are more akin to carbon and silicon than to the other elements in its own group. acs.org This unique nature allows boron to form a diverse range of compounds with significant applications across various scientific disciplines. Contemporary boron chemistry is a rapidly expanding field, encompassing everything from inorganic and organic compounds to polymers and solid-state materials. google.comrsc.org The significance of boron chemistry is underscored by the awarding of multiple Nobel Prizes for research involving boron compounds, highlighting their crucial role in advancing chemical synthesis and understanding. nih.gov Modern research in boron chemistry is focused on several key areas, including the development of new synthetic methodologies, the activation of small molecules, the creation of novel materials with unique optoelectronic properties, and new applications for boron clusters. nih.gov

Significance of Organoboron Compounds as Chemical Intermediates

Organoboron compounds, which feature a carbon-boron bond, are of paramount importance in organic synthesis. fiveable.me They serve as versatile chemical intermediates, enabling the construction of complex organic molecules through reactions such as the Nobel Prize-winning Suzuki-Miyaura coupling. acs.org A key advantage of organoboron compounds is their stability and lower toxicity compared to many other organometallic reagents, making them more practical for laboratory use. fiveable.me The reactivity of organoboron compounds can be finely tuned, allowing them to participate in a wide array of chemical transformations. scispace.com These compounds are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, and their transformations are often mediated by tetracoordinate boron intermediates. acs.org

Overview of Trihexyleneglycol Biborate within the Class of Borate (B1201080) Esters and Biborates

This compound belongs to the class of borate esters, which are organoboron compounds typically formed from the reaction of boric acid with an alcohol. wikipedia.org More specifically, it is a biborate, a structure that contains two boron atoms. These compounds are known for their utility as gasoline additives and chemical intermediates. chemicalbook.com The general class of borate esters exhibits a range of chemical behaviors; for instance, they are known to hydrolyze in the presence of water and burn with a characteristic green flame, a property used in qualitative analysis for boron. wikipedia.orgchemicalbook.com this compound itself is a colorless liquid, soluble in most organic solvents, and combustible. chemicalbook.com

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound and related compounds is driven by the need for novel reagents and materials with specific properties. Research focuses on understanding its synthesis, chemical properties, and potential applications. For example, its role as a chemical intermediate suggests its use in the synthesis of more complex molecules. chemicalbook.com Studies have also explored the use of biborates, such as the biborate of trihexylene glycol, as additives to inhibit the yellowing of aromatic carbonate polymers upon exposure to sterilization irradiation. google.com The broader objective of such research is to leverage the unique chemical characteristics of boron compounds to develop new technologies and synthetic methods. andersondevelopment.com

Detailed Research Findings

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| Molecular Formula | C18H36B2O6 |

| Molecular Weight | 370.1 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 154-162 °C (at 1.0 Torr) |

| Density | 0.9820 g/cm³ |

| Refractive Index | 1.4375 (at 25°C) |

| Flash Point | 173.9°C (345°F) |

| Solubility | Soluble in most organic solvents; hydrolyzes slowly in water |

Data sourced from ChemicalBook. chemicalbook.com

Applications in Research

Research has identified several areas of application for this compound and related compounds:

Chemical Intermediate: It serves as a building block in the synthesis of other chemical compounds. chemicalbook.com

Gasoline Additive: It has been utilized as an additive in gasoline. chemicalbook.com

Polymer Stabilization: Biborates, including the biborate of trihexylene glycol, have been investigated for their ability to prevent the yellowing of polycarbonate compositions upon sterilization with gamma radiation. google.com

Curing Agent: The broader class of borate esters has been explored in the context of curing agents for epoxy resins. nasa.gov

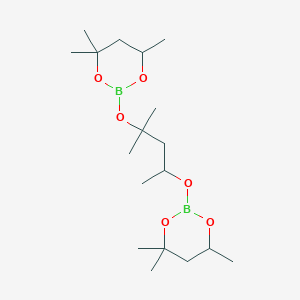

Structure

2D Structure

Properties

IUPAC Name |

4,4,6-trimethyl-2-[2-methyl-4-[(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)oxy]pentan-2-yl]oxy-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36B2O6/c1-13-10-16(4,5)24-19(21-13)22-14(2)11-17(6,7)25-20-23-15(3)12-18(8,9)26-20/h13-15H,10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMQBCRKITYLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)OC(C)CC(C)(C)OB2OC(CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36B2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861707 | |

| Record name | Tri(2-methyl-2,4-pentanediol)biborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-89-0, 26545-48-2 | |

| Record name | Trihexylene glycol biborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexylene glycol diborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpentane-2,4-diol, ester with orthoboric acid (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF BO-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,2-Dioxaborinane, 2,2'-[(1,1,3-trimethyl-1,3-propanediyl)bis(oxy)]bis[4,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri(2-methyl-2,4-pentanediol)biborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(1,1,3-trimethylpropane-1,3-diyl)bis(oxy)]bis[4,4,6-trimethyl-1,3,2-dioxaborinane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylpentane-2,4-diol, ester with orthoboric acid (3:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Trihexyleneglycol Biborate

Established Synthetic Routes to Trihexyleneglycol Biborate

The primary methods for synthesizing this compound revolve around the formation of borate (B1201080) esters from boric acid and the corresponding glycol. These processes are well-established in the broader context of borate ester synthesis.

Glycol-Borate Esterification Processes

The most direct and common method for the preparation of this compound is the esterification reaction between triethylene glycol hexyl ether and boric acid. This reaction is a condensation process where water is eliminated.

2 B(OH)₃ + 3 (C₆H₁₃OCH₂CH₂OCH₂CH₂)OH → (C₆H₁₃O(CH₂CH₂)₃O)₃B₂ + 6 H₂O

In a typical procedure, boric acid is reacted with triethylene glycol hexyl ether, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water, such as azeotropic distillation with a suitable solvent like toluene. The removal of water is crucial as it drives the equilibrium towards the formation of the biborate ester. mdpi.com The reaction temperature is a critical parameter and is typically elevated to ensure a reasonable reaction rate and efficient water removal.

| Reactant | Role | Stoichiometric Ratio (Typical) |

| Triethylene Glycol Hexyl Ether | Glycol source | 3 |

| Boric Acid | Boron source | 2 |

| Toluene | Azeotropic solvent | Variable |

This process is analogous to the synthesis of other glycol borates, where the fundamental principle of dehydrative condensation applies. frontiersin.org

Transesterification Approaches for Biborate Formation

Transesterification offers an alternative route to this compound. This method involves the reaction of a simple alkyl borate, such as trimethyl borate or triethyl borate, with triethylene glycol hexyl ether. The reaction proceeds by the exchange of the alkoxy groups of the starting borate ester with the triethylene glycol hexyl ether.

The general transesterification reaction is as follows:

2 B(OR)₃ + 3 (C₆H₁₃OCH₂CH₂OCH₂CH₂)OH → (C₆H₁₃O(CH₂CH₂)₃O)₃B₂ + 6 ROH

where R is a small alkyl group (e.g., methyl, ethyl).

This method can be advantageous as the lower boiling point of the displaced alcohol (e.g., methanol (B129727) or ethanol) allows for its easy removal by distillation, thereby driving the reaction to completion. njit.edu The transesterification of β-keto esters has been shown to be catalyzed by various agents, and similar principles can be applied here. ucc.ie Catalysts such as metal alkoxides or mineral acids can be employed to accelerate the reaction rate. njit.edu

| Starting Material | Reagent | Product | Byproduct |

| Trimethyl Borate | Triethylene Glycol Hexyl Ether | This compound | Methanol |

| Triethyl Borate | Triethylene Glycol Hexyl Ether | This compound | Ethanol (B145695) |

Mechanistic Studies of this compound Synthesis

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound in terms of yield, selectivity, and efficiency.

Elucidation of Reaction Kinetics and Thermodynamics

The esterification of boric acid with diols is a reversible reaction, and its kinetics are influenced by several factors including temperature, catalyst concentration, and the efficiency of water removal. mdpi.com The reaction is generally considered to proceed through a multi-step mechanism involving the formation of a tetrahedral intermediate. nih.govrsc.org

Kinetic studies on the formation of boronate esters have shown that the reaction can exhibit different orders depending on the reactant concentrations. nih.gov At low diol concentrations, the reaction may follow first-order kinetics with respect to the diol. nih.gov

Investigation of Catalytic Systems for Enhanced Yield and Selectivity

Both acid and base catalysts can be employed to enhance the rate of borate ester formation.

Acid Catalysis: Protic acids like sulfuric acid or p-toluenesulfonic acid can protonate a hydroxyl group on the boric acid, making it a better leaving group (water) and thus facilitating the nucleophilic attack by the glycol. Lewis acids can also coordinate to the boric acid, increasing its electrophilicity.

Base Catalysis: Base catalysts can deprotonate the glycol, making it a more potent nucleophile. The choice of catalyst can influence the reaction pathway and the final product distribution. Studies on other borate ester syntheses have shown that borate esters themselves can act as catalysts in certain reactions, such as amide bond formation. researchgate.netnih.gov This suggests the potential for autocatalysis in the synthesis of this compound. Furthermore, internal catalysis by proximal functional groups has been observed in boronic ester networks, which could be a relevant consideration in the synthesis of derivatives. nih.govchemrxiv.org

Advanced Synthetic Strategies for this compound Derivatives

The synthesis of derivatives of this compound allows for the fine-tuning of its chemical and physical properties for specific applications.

Advanced synthetic strategies can involve the introduction of various functional groups onto the triethylene glycol hexyl ether backbone prior to the esterification reaction. For example, the terminal hexyl group could be replaced with a functionalized alkyl or aryl group. This approach allows for the preparation of a library of this compound derivatives with tailored properties.

The synthesis of functionalized boronic esters has been extensively studied, and these methodologies can be adapted for this compound derivatives. nih.govacs.orgacs.org For instance, site-selective functionalization of C(sp³)-H bonds or the use of pre-functionalized building blocks can be envisioned.

Another advanced strategy involves the post-synthesis modification of the this compound molecule. This could include reactions at any susceptible functional groups present in a pre-designed derivative. The development of robust and modular approaches for the synthesis of tertiary propargylic boronic esters demonstrates the potential for creating complex architectures based on a borate core. nih.govacs.org

Exploration of Functional Group Tolerance in Synthetic Schemes

The synthesis of borate esters typically involves the condensation reaction between a diol and a boric acid derivative. The robustness of this transformation in the presence of various functional groups is a key consideration for its application in complex molecule synthesis.

Generally, the formation of boronic esters through the reaction of boronic acids and diols is a straightforward equilibrium process. wiley-vch.de This reaction can be driven to completion by removing the water byproduct, often through azeotropic distillation. wiley-vch.de The compatibility of this process with a range of functional groups has been demonstrated, particularly in the context of protecting groups for diols. For instance, cyclic boronic esters have been shown to be stable under various organic transformation conditions, indicating a good tolerance for many common functional groups. acs.org

However, the choice of synthetic route can significantly impact functional group tolerance. Methods involving highly reactive reagents like Grignard reagents have inherent limitations and are often not tolerant of many functional groups. google.com In contrast, palladium-catalyzed borylation reactions of aryl halides are known for their tolerance to a wide array of functional groups, which is a major reason for their widespread use in the pharmaceutical industry. google.com Similarly, Suzuki-type cross-coupling reactions, a common method for preparing pyridinylboronic esters, exhibit a broad substrate scope and good tolerance for most functional groups. arkat-usa.org

The choice of boron-containing reagent and reaction conditions is crucial. For example, in the synthesis of pyridinylboronic acids and esters, an in-situ quench procedure where the organometallic reagent is added to a mixture of the halopyridine and a trialkyl borate often yields better results when the starting material contains functional groups like esters and nitriles, which are incompatible with the organometallic reagent alone. arkat-usa.org

Below is a table summarizing the functional group tolerance of different synthetic methods for borate esters, which can be extrapolated to the synthesis of biborates like this compound.

| Synthetic Method | Tolerated Functional Groups | Incompatible Functional Groups (Generally) |

| Direct Esterification (Diol + Boric Acid) | Ethers, Alkyl chains | (Depends on reaction conditions) |

| Palladium-Catalyzed Borylation | Esters, Nitriles, Aryl halides, Acetals | (Highly sensitive groups may require protection) |

| Suzuki-Type Cross-Coupling | Wide range of functional groups | (Highly reactive groups may interfere) |

| Grignard Reagent-Based Synthesis | (Generally low tolerance) | Carbonyls, Esters, Nitriles, etc. |

Stereoselective Synthesis Approaches for Analogous Biborates

A primary strategy for inducing stereoselectivity is the use of chiral starting materials, such as enantiomerically pure diols. The reaction of these chiral diols with a boron source can lead to the formation of diastereomerically pure cyclic borate esters.

Catalytic asymmetric hydroboration is another powerful tool for creating chiral boronic esters. acs.org This method often employs transition metal catalysts, such as rhodium, with chiral ligands to control the facial selectivity of the hydroboration of a prochiral alkene. acs.org This approach can produce chiral tertiary boronic esters with high levels of enantioselectivity. acs.org

Furthermore, stereospecific transformations of pre-existing chiral boronic esters can be used to synthesize a variety of other chiral molecules. These reactions proceed with either retention or inversion of configuration at the carbon-boron bond, allowing for the transfer of chirality. bris.ac.uk For instance, the stereospecific coupling of secondary and tertiary boronic esters with lithiated N-heterocycles has been developed, proceeding through a boronate complex and resulting in the coupled product with complete stereospecificity. acs.org

Recent advancements have also explored the use of chiral biborate esters to induce asymmetry. For example, in the nickel-catalyzed diborylative cyclization of 1,6-enynes, a chiral biborate ester was used to achieve an asymmetric reaction with high enantioselectivity through a dynamic kinetic resolution strategy. sciengine.com

The table below outlines some approaches to stereoselective synthesis relevant to biborates.

| Approach | Description | Key Features |

| Chiral Substrate Control | Use of enantiomerically pure diols or other chiral starting materials. | The stereochemistry of the product is dictated by the starting material. |

| Catalytic Asymmetric Hydroboration | A prochiral alkene is converted to a chiral boronic ester using a chiral catalyst. | Can achieve high enantiomeric excess; the catalyst controls the stereochemical outcome. acs.org |

| Stereospecific Transformation | A pre-existing chiral boronic ester is converted to another molecule while retaining stereochemical integrity. | Allows for the synthesis of diverse chiral compounds from a common chiral precursor. bris.ac.uk |

| Chiral Biborate Reagents | A chiral biborate is used as a reagent to induce asymmetry in a reaction. | Can be used in dynamic kinetic resolutions to achieve high enantioselectivity. sciengine.com |

Advanced Analytical Characterization of Trihexyleneglycol Biborate and Its Adducts

Spectroscopic Analysis of Trihexyleneglycol Biborate Structure

Spectroscopic techniques are invaluable for probing the molecular structure of this compound, providing insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound (C₁₈H₃₆B₂O₆), ¹H and ¹³C NMR spectra are essential for confirming its structure, which is formed from the esterification of boric acid with three molecules of 2-methyl-2,4-pentanediol.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary in experimental conditions)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (on C2) | ~1.2 | ~25-30 |

| CH₂ | ~1.4-1.6 | ~50-55 |

| CH (on C4) | ~4.0-4.5 | ~65-70 |

| CH₃ (on C4) | ~1.2-1.3 | ~20-25 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. spectroscopyonline.com

In the IR spectrum of this compound, strong absorption bands characteristic of B-O and C-O stretching vibrations would be prominent. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) would indicate the complete formation of the borate (B1201080) ester.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data by providing information on the C-C backbone and symmetric vibrations within the molecule. sigmaaldrich.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| B-O Stretch | 1300-1450 (strong) | 800-900 (weak) |

| C-O Stretch | 1000-1200 (strong) | 1000-1200 (moderate) |

| C-H Stretch (aliphatic) | 2850-3000 (strong) | 2850-3000 (strong) |

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Saturated compounds like this compound, which lack extensive conjugated systems or chromophores, are not expected to show significant absorption in the visible region. Any absorption would likely occur in the deep UV region (below 200 nm), corresponding to σ → σ* and n → σ* electronic transitions. azooptics.com The absence of color in the compound is consistent with this expectation. datapdf.com

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be able to confirm its molecular formula, C₁₈H₃₆B₂O₆, by providing a highly accurate mass measurement, typically with sub-ppm mass accuracy. core.ac.ukpitt.edu This level of precision allows for the unambiguous identification of the compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₃₆B₂O₆ |

| Theoretical Exact Mass | 370.2640 |

Tandem Mass Spectrometry for Structural Characterization of Ions

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected precursor ion. epfl.ch By inducing fragmentation of the molecular ion of this compound, MS/MS experiments can provide valuable structural information. The resulting fragment ions would correspond to the loss of specific neutral fragments, such as side chains or parts of the glycol units. Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the atoms. libretexts.org

Common fragmentation pathways for borate esters often involve the cleavage of the B-O and C-O bonds, as well as fragmentation within the alkyl chains of the glycol moieties. The specific fragmentation pattern observed would be characteristic of the this compound structure.

Chromatographic and Separation Methodologies

Chromatographic techniques are fundamental in determining the purity of chemical compounds and separating them from impurities or byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govcdnsciencepub.com For a compound like this compound, which is a liquid at room temperature, GC-MS would be a suitable method for assessing its purity and identifying any volatile organic compounds present. chemicalbook.comandersondevelopment.com

The process involves injecting a vaporized sample into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, moves the sample through the column, where components separate based on their boiling points and interactions with the column's stationary phase. nih.gov As each component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. cdnsciencepub.com

Purity assessment is achieved by analyzing the resulting chromatogram. The primary peak would correspond to this compound, and its area percentage relative to the total area of all peaks provides an estimation of its purity. google.comgoogle.com Any smaller peaks would indicate the presence of impurities, which could be starting materials, byproducts of the synthesis, or degradation products.

Volatile component analysis by headspace GC-MS could identify any low-boiling point compounds present in the sample. andersondevelopment.com This is particularly relevant for quality control, as residual solvents from the manufacturing process can be detected and quantified. The mass spectra of any identified volatile impurities can be compared against extensive libraries for positive identification.

While specific operational parameters for this compound are not available, a general approach for a similar polyol ester might involve the following, based on patent literature for related compounds:

| GC Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., HP-5) iaamonline.org |

| Injector Temperature | 250 °C iaamonline.org |

| Oven Temperature Program | Initial hold at 100°C, followed by a ramp to 280°C iaamonline.org |

| Carrier Gas | Helium or Nitrogen nih.gov |

| Detector | Mass Spectrometer (operating in scan mode for identification) |

This table represents a hypothetical set of starting parameters and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for purity determination and separation of compounds, especially for those that are not sufficiently volatile for GC. researchgate.net Given that borate esters can be susceptible to hydrolysis, HPLC methods require careful development. tandfonline.comresearchgate.netamericanpharmaceuticalreview.com

In HPLC, a liquid sample is pumped at high pressure through a column packed with a stationary phase. The separation occurs based on the differential partitioning of the analyte between the mobile phase (a solvent or mixture of solvents) and the stationary phase. researchgate.net

For purity analysis of borate esters, reversed-phase HPLC (RP-HPLC) is often employed, typically using a C18 column. researchgate.nettandfonline.com A key challenge is preventing on-column hydrolysis of the borate ester back to boric acid and the corresponding polyol. tandfonline.comamericanpharmaceuticalreview.com Method development often focuses on the selection of the column, mobile phase composition, and pH to ensure the stability of the analyte during analysis. ubc.ca The purity is determined by the relative area of the main peak in the chromatogram.

Separation of adducts or isomers can also be achieved with HPLC. Different adducts of this compound would likely have different polarities, leading to different retention times on an HPLC column. Specialized columns, such as those designed for isomer separations, could potentially resolve different structural forms of the compound. ucdavis.edustudylib.netscribd.com

A general HPLC method for a borate ester might include the following, based on studies of similar compounds:

| HPLC Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., XTerra MS C18 to minimize silanol (B1196071) activity) tandfonline.comresearchgate.net |

| Mobile Phase | Acetonitrile/water gradient researchgate.net |

| Detector | UV or Evaporative Light Scattering Detector (ELSD) cdnsciencepub.com |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.net |

| Column Temperature | Controlled to ensure reproducibility |

This table represents a hypothetical set of starting parameters and would require optimization for the specific analysis of this compound and its adducts.

Research into Trihexyleneglycol Biborate As a Chemical Intermediate in Organic Transformations

Role in Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.gr Borate (B1201080) esters, including trihexyleneglycol biborate, serve as crucial reagents in these transformations.

Investigations in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a powerful tool for the synthesis of biaryls, vinylarenes, and other conjugated systems. illinois.edu This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. illinois.edu

While boronic acids have traditionally been the most common boron reagents in Suzuki-Miyaura couplings, boronic esters are also widely employed. rsc.org Research has shown that boronic esters can participate directly in the transmetalation step without prior hydrolysis to the corresponding boronic acid. acs.org The rate of this key step is influenced by the electronic properties of the diol backbone of the borate ester. acs.org The use of specific boronic esters can lead to significant enhancements in reaction rates. acs.org

Investigations into various boronic esters have revealed differences in their reactivity. For instance, in certain nickel-catalyzed Suzuki-Miyaura reactions, neopentylglycol boronic esters have shown greater reactivity compared to their pinacol (B44631) counterparts, although both were less reactive than the corresponding boronic acid and trifluoroborate. rsc.org This highlights the importance of the borate ester's structure in tuning the reactivity for specific catalytic systems.

Table 1: Comparison of Boron Reagents in a Nickel-Catalyzed Suzuki-Miyaura Coupling Reaction

| Boron Reagent | Relative Reactivity |

| Boronic Acid | Most Reactive |

| Trifluoroborate | High |

| Neopentylglycol Boronic Ester | Moderate |

| Pinacol Boronic Ester | Lower |

This table illustrates the general reactivity trend observed in a specific study and may not be universally applicable to all Suzuki-Miyaura coupling conditions.

Other Cross-Coupling Methodologies Utilizing Borate Esters

The utility of borate esters extends beyond the Suzuki-Miyaura reaction to other important cross-coupling methodologies. These reactions often leverage the unique reactivity of the carbon-boron bond to construct complex molecular architectures.

One such example is the Chan-Lam coupling, which enables the formation of carbon-nitrogen and carbon-oxygen bonds. eie.gr This reaction typically employs a copper catalyst to couple a boronic acid or ester with an amine or alcohol.

Furthermore, borate esters are precursors to organoboronic acids that can participate in various other palladium-catalyzed reactions, including those that form carbon-sulfur bonds. eie.gr The versatility of borate esters as coupling partners stems from their stability, functional group tolerance, and the predictable reactivity of the C-B bond.

Precursor Chemistry for Organoboronic Acids and Esters

This compound can serve as a starting material for the synthesis of other valuable organoboron compounds, such as organoboronic acids and their corresponding esters. andersondevelopment.com These derivatives are fundamental building blocks in organic synthesis. nih.gov

Development of Novel Synthetic Pathways to Boronic Acid Derivatives

The synthesis of boronic acids and their esters often begins with the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkoxyborane. pharmiweb.com Borate esters like this compound can potentially be utilized in similar transformations.

A common and powerful method for synthesizing boronic esters is the Miyaura borylation reaction. rsc.org This palladium-catalyzed process involves the coupling of a diboron (B99234) reagent, such as bis(pinacolato)diboron, with an aryl or vinyl halide. rsc.org While this method directly produces pinacol boronic esters, the underlying principles of transmetalation and reductive elimination are relevant to the broader chemistry of borate esters.

Study of Boronate Reactivity and Selectivity

The reactivity and selectivity of boronate esters are central to their utility in organic synthesis. The nature of the diol or triol used to form the ester significantly influences its properties. For instance, the steric and electronic characteristics of the glycol moiety in this compound will dictate its reactivity profile.

Studies on vicinal bis(boronic) esters have demonstrated that selective functionalization of one C-B bond over the other is possible. acs.orgcsic.es This selectivity is often governed by steric hindrance, where the less hindered boronic ester reacts preferentially in transition metal-catalyzed cross-coupling reactions. csic.es However, it is also possible to reverse this selectivity by forming a boronate complex with an electron-donating ligand, thereby activating the more sterically hindered position. researchgate.net

The ability to control the reactivity and selectivity of boronate esters is crucial for their application in the stepwise synthesis of complex molecules, allowing for the sequential introduction of different functional groups.

Applications as a Borane (B79455) Reagent Analog or Precursor in Reduction Chemistry

Borane reagents are widely used for the reduction of various functional groups in organic chemistry. andersondevelopment.com While compounds like borane-tetrahydrofuran (B86392) complex (BTHF) are common, certain borate esters can also exhibit or be precursors to species with reducing capabilities.

Although specific research detailing this compound as a direct reducing agent is not prevalent in the provided search results, borate esters in general can be precursors to borohydride (B1222165) species. For example, the reaction of a dialkoxyborane with a suitable hydride source can generate a borohydride, a powerful reducing agent.

The utility of borane reagents is demonstrated in their ability to selectively reduce carboxylic acids to alcohols in the presence of esters, and amides to their corresponding amines. andersondevelopment.com The development of new boron-based reducing agents aims to enhance selectivity, improve safety, and provide milder reaction conditions compared to traditional metal hydride reagents. The potential for this compound to act as a precursor in such systems warrants further investigation.

Exploration in Multi-Component Reactions and Complex Molecule Synthesis

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency in constructing complex molecular architectures in a single step from three or more starting materials. Similarly, the synthesis of complex molecules often relies on the strategic use of versatile and selective chemical intermediates.

An extensive search for the application of this compound in these domains yielded no specific examples or research data. Scientific literature to date does not appear to have explored or documented the use of this particular biborate ester as a key building block, catalyst, or intermediate in any published MCRs or in the total synthesis of complex natural or non-natural products.

Consequently, no data tables or detailed research findings concerning reaction yields, substrate scope, or mechanistic insights for this compound in this context can be provided. The scientific community has yet to publish research that would form the basis of such an analysis.

Advanced Materials Research Utilizing Trihexyleneglycol Biborate

Research into Polymeric Materials and Resins

The bifunctional nature of trihexyleneglycol biborate makes it a compound of interest in polymer chemistry, where the boron centers can interact with or be incorporated into polymer chains to modify their properties.

Investigation as a Cross-linking Agent or Curing Additive in Polymer Chemistry

This compound has been investigated for its role in the curing and cross-linking of various polymer systems. Cross-linking is a critical process that forms a three-dimensional network structure, significantly enhancing the mechanical properties and thermal stability of the polymer.

Research has explored its function as a curing agent for epoxy resins. nasa.gov In one study, while it did not yield a solid cured product under the specific conditions tested, it was part of a broader investigation into borate (B1201080) compounds for curing applications. nasa.gov The fundamental principle of using borates as cross-linkers involves the reaction of the borate ion with hydroxyl groups present on polymer chains, such as those in polyvinyl alcohol (PVA) or polysaccharides like guar (B607891) gum, to form stable bonds. nih.govgoogle.com This diol complexation reaction creates a more rigid and stable polymer network. nih.gov

In the field of polyurethanes, this compound is used in the preparation of catalysts for the trimerization of polyisocyanates, a process that leads to the formation of polyisocyanurate resins. google.com These resins are known for their high thermal stability and are often used in rigid foams. The borate ester is a key component in forming the latent catalyst system that promotes the rapid curing and cross-linking of the isocyanate groups into a stable, network structure. google.com

Research Findings on Borate Cross-linking

| Polymer System | Cross-linking Agent Type | Effect |

|---|---|---|

| Polysaccharides (e.g., Guar Gum) | Borate Ion (from Boric Acid/Borax) | Forms gels by cross-linking hydroxyl groups, viscosity increases. google.com |

| Polyvinyl Alcohol (PVA) | Boric Acid | Forms cross-links between polymer molecules via diol complexation, improving mechanical properties and thermal stability. nih.gov |

| Epoxy Resins | Tri-hexylene glycol biborate | Investigated as a potential curing agent. nasa.gov |

Studies on its Incorporation into Adhesion Polymer Systems

Adhesion promoters are crucial additives that enhance the bonding between a polymer and a substrate or between different, often incompatible, polymers. specialchem.com They function by creating active chemical sites at the interface, which reduces interfacial tension and improves adhesion. specialchem.comnih.gov

This compound is identified as an adhesion promoter in specialized chemical product lines. andersondevelopment.com In this capacity, the borate ester can interact with surfaces or polymer backbones, particularly those containing hydroxyl groups, to form stronger interfacial bonds. This is analogous to how borates cross-link polymers, but in this case, the links are formed at the interface between two different materials. The incorporation of such additives can lead to improved mechanical performance, better dispersion of fillers, and more stable morphologies in polymer composites. specialchem.com

Electronic Materials Research

The field of electronic materials encompasses the development of substances used in components for microelectronics, displays, and sensors. nrel.govanu.edu.au Boron compounds have long been essential in this area, primarily as dopants in semiconductors.

Research into its Potential as a Dopant in Semiconductor Fabrication (e.g., BPSG layers)

Doping is the process of intentionally introducing impurities into a pure semiconductor to modify its electrical properties. wikipedia.orgwaferpro.com Boron is the most common p-type dopant for silicon, creating "holes" (an abundance of positive charge carriers) that increase conductivity. wikipedia.orgwaferworld.com

This compound is utilized as a dopant source, particularly for creating Borophosphosilicate Glass (BPSG) layers on semiconductor chips. andersondevelopment.com BPSG is a dielectric material used in integrated circuits as an insulating layer between metal layers and for surface planarization. The this compound serves as a liquid source of boron that can be deposited onto the silicon wafer. During subsequent high-temperature processing, the boron diffuses into the silicon dioxide layer, lowering its melting point to create a smoother, more planar surface, which is critical for the reliability of multi-level integrated circuits.

Investigations in Liquid Crystal Manufacturing

Liquid crystal displays (LCDs) are manufactured using materials that exhibit a phase of matter between a conventional liquid and a solid crystal. youtube.com The synthesis of these liquid crystal materials often involves multiple steps, starting from basic chemical raw materials to create liquid crystal intermediates, which are then used to build the final liquid crystal monomers. labinsights.nl

This compound is noted for its application in liquid crystal manufacturing. andersondevelopment.com Boric acid-type compounds are recognized as a class of liquid crystal intermediates. labinsights.nl In this context, the borate ester likely serves as a precursor or reactant in the synthesis of the complex organic molecules that constitute the liquid crystal mixtures. These mixtures are carefully formulated to achieve specific optical and electrical properties required for display applications. labinsights.nlyoutube.com

Catalytic Material Development

Beyond its role in curing reactions, this compound is a key ingredient in the development of specific catalytic systems. A notable example is its use in creating catalysts for the trimerization of polyisocyanates. google.com

In this process, this compound is reacted with a strong base alkoxide, such as sodium hexyl carbitol. google.com The resulting product is an alkoxide-borate complex. This complex is then treated with carbon dioxide to form an organic carbonate metal salt catalyst. google.com This catalyst demonstrates improved latency, allowing for better process control, yet enables rapid curing when activated. google.com The this compound acts as a carrier and stabilizer for the active catalytic species, ensuring it is delivered effectively to the reaction mixture of polyisocyanates and polyols to produce poly(isocyanurate-urethane) polymers. google.com

Table of Chemical Properties: this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 100-89-0 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C18H36B2O6 | chemicalbook.com |

| Molecular Weight | 370.1 g/mol | chemicalbook.comnih.gov |

| Appearance | Colorless liquid | chemicalbook.com |

| Density | 0.9820 g/cm³ | chemicalbook.comchemicalbook.com |

| Boiling Point | 154-162 °C (at 1.0 Torr) | chemicalbook.com |

| Refractive Index | 1.4375 (at 25°C) | chemicalbook.com |

| Flash Point | 173.9°C (345°F) | chemicalbook.com |

| Solubility | Soluble in most organic solvents; hydrolyzes slowly in water. | chemicalbook.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Polyvinyl alcohol (PVA) |

| Guar gum |

| Epoxy resin |

| Polyisocyanate |

| Polyisocyanurate |

| Polyurethane |

| Sodium hexyl carbitol |

| Polyol |

| Poly(isocyanurate-urethane) |

| Silicon |

| Borophosphosilicate Glass (BPSG) |

| Silicon dioxide |

| Carbon dioxide |

| Boric Acid |

Exploration of this compound-Derived Materials as Catalysts

This compound and related borate esters are emerging as versatile catalysts in organic synthesis. The Lewis acidic nature of the boron center is key to their catalytic function, enabling the activation of various functional groups. Research has particularly highlighted their efficacy in amidation reactions, which are fundamental to the synthesis of pharmaceuticals and advanced materials. nih.govrsc.org

Borate ester-catalyzed amidations offer a significant improvement over many traditional methods, which often require harsh conditions or produce substantial waste. nih.gov These catalysts can operate with high efficiency under milder conditions. nih.gov Studies have explored a range of borate esters, demonstrating that their catalytic activity can be tuned by modifying the alcohol-derived moieties. While specific research on this compound is limited, the performance of other borate esters provides a strong indication of its potential. For instance, borate esters derived from fluorinated alcohols have shown exceptional reactivity. nih.gov

A key advantage of borate ester catalysts is their broad substrate scope, which includes challenging functionalized heterocycles and even unprotected amino acids. nih.gov The reactions can often be performed at a multigram scale, with products isolated through simple filtration or crystallization, highlighting the practical applicability of this catalyst class. nih.govrsc.org

Table 1: Performance of Various Borate Ester Catalysts in Amidation Reactions The following table summarizes the catalytic activity of different borate esters in the amidation of challenging substrates, such as 2-aminopyridine (B139424) and phenylacetic acid. This data is representative of the potential performance of borate ester catalysts.

| Catalyst | Substrate 1 | Substrate 2 | Reaction Time (hours) | Yield (%) | Source(s) |

| B(OCH₂CF₃)₃ | Phenylacetic acid | 2-aminopyridine | 40 | 63 | rsc.org |

| B(OCH(CF₃)₂)₃ | Phenylacetic acid | 2-aminopyridine | 40 | 60 | researchgate.net |

| B(OC(CF₃)₃)₃ | Phenylacetic acid | 2-aminopyridine | 40 | 51 | researchgate.net |

| B(OArF)₃ | Phenylacetic acid | 2-aminopyridine | 40 | 71 | researchgate.net |

Studies on Heterogenization of Boron-Based Catalysts

To enhance the practical utility of boron-based catalysts, significant research has been dedicated to their heterogenization—immobilizing them onto solid supports. This approach combines the high selectivity and activity of molecular catalysts with the robustness and ease of separation characteristic of heterogeneous systems. Immobilization facilitates catalyst recovery and reuse, a crucial factor for sustainable and cost-effective chemical processes. rsc.org

Various materials have been employed as supports, including polymers, silica, and nanoparticles. rsc.orgacs.org The choice of support and the method of immobilization can significantly influence the catalyst's performance, sometimes even enhancing its activity and selectivity compared to its homogeneous counterpart. rsc.org For instance, laccase, an enzyme, when immobilized on arginine-functionalized boron nitride nanosheets, demonstrated enhanced stability and remarkable reusability over six consecutive cycles. nih.govchemrxiv.org Similarly, a BODIPY-based photocatalyst immobilized on a resin support was effectively recovered and reused in C-H arylation reactions for at least four cycles. acs.org

While specific studies on the heterogenization of this compound are not widely available, the principles and successes observed with other boron-containing catalysts, including boronic acids and other functionalized boron compounds, pave the way for future research in this area.

Table 2: Reusability of Immobilized Boron-Based Catalysts This table presents examples of heterogenized boron-related catalysts and their performance over multiple reaction cycles, demonstrating the potential for developing reusable catalysts.

| Catalyst System | Support Material | Reaction Type | Number of Cycles | Final Efficiency/Yield | Source(s) |

| HMF-BODIPY | Polymeric Resin | C-H Arylation | 4 | Effective in all cycles | acs.org |

| Laccase | Arginine-functionalized Boron Nitride Nanosheets | Atrazine Degradation | 6 | Retained high activity | nih.govchemrxiv.org |

| Chiral Boron Catalyst | Magnetic Nanoparticles | Diels-Alder Reaction | Not Specified | Improved asymmetric induction | rsc.org |

| Iridium Complex with Borate Ligand | Aluminum Metal Oxide | Photoredox Catalysis | 7 | Retained >70% efficiency | rsc.org |

Fuel and Lubricant Additive Research from a Chemical Perspective

From a chemical perspective, this compound and related borate esters are highly valued as additives in fuels and lubricants due to their multifunctional properties. borax.com Their chemical structure, typically featuring polar borate groups and non-polar alkyl chains, allows them to function effectively at metal surfaces and maintain solubility in hydrocarbon-based fluids.

In lubricants, borate esters are recognized for their excellent anti-wear and friction-reducing capabilities. rsc.orgresearchgate.net Under the high pressure and temperature conditions found in an engine, these additives form a protective, resilient film on metal surfaces. borax.com This film, often described as a boric acid or borate glass layer, minimizes metal-to-metal contact, thereby reducing friction and wear. borax.com Research has shown that the addition of certain borate esters to base oils can significantly decrease the wear scar diameter on steel test balls. For example, a nitrogen-containing borate ester (DEBE) reduced the wear scar diameter in liquid paraffin (B1166041) by 30.8% at an optimal concentration. rsc.org

As fuel additives, borate esters contribute to improved engine efficiency and reduced emissions. borax.commukerremsahin.com.tr They act as detergents to keep carburetors and fuel injectors clean and can prevent pre-ignition. borax.com The presence of boron in fuel can also lead to more complete combustion, which in turn reduces harmful emissions such as carbon monoxide (CO) and hydrocarbons (HC). mukerremsahin.com.trresearchgate.net Studies on a special fuel additive containing trioctyl borate showed a significant reduction in CO, HC, and NOx emissions in a diesel engine. mukerremsahin.com.trresearchgate.net

Table 3: Tribological Performance of Borate Ester Lubricant Additives The table below details the anti-wear performance of a N-containing borate ester (DEBE) in different base oils, as measured by the reduction in wear scar diameter (WSD) in a four-ball test.

| Base Oil | Additive Concentration (wt%) | WSD (mm) | WSD Reduction (%) | Source(s) |

| Liquid Paraffin (LP) | 0.0 | 0.52 | - | rsc.org |

| Liquid Paraffin (LP) | 0.8 | 0.37 | 30.8 | rsc.org |

| Poly-alpha-olefin (PAO) | 0.0 | 0.50 | - | rsc.org |

| Poly-alpha-olefin (PAO) | 0.6 | 0.38 | 23.9 | rsc.org |

Table 4: Effect of a Boron-Containing Fuel Additive (Octamix) on Diesel Engine Emissions This table illustrates the percentage reduction in key exhaust emissions from a diesel engine using a fuel blend containing 1% Octamix (containing trioctyl borate) compared to standard diesel.

Comparative Academic Studies of Trihexyleneglycol Biborate with Other Boron Compounds

Comparative Analysis of Reactivity Profiles with Other Glycol Biborates

The reactivity of glycol biborates is largely governed by the Lewis acidity of the boron centers and the steric and electronic properties of the parent glycol. The boron atom in borate (B1201080) esters possesses an empty p-orbital, making it susceptible to nucleophilic attack, which is the primary mode of reaction, including hydrolysis. semanticscholar.org

In comparison, biborates from simple, linear diols are generally more susceptible to nucleophilic attack and, consequently, more reactive. The stability of cyclic boronic esters is known to be enhanced by bulky substituents, with pinacol (B44631) boronic esters being a classic example of robust boronic acid surrogates due to steric protection. acs.org A similar principle applies to trihexyleneglycol biborate, suggesting a lower reactivity profile.

Table 1: Comparison of Glycols Used in Biborate Ester Formation and Their Inferred Effect on Reactivity

| Glycol | Structure of Diol | Steric Hindrance | Inferred Reactivity of Biborate |

| Ethylene Glycol | HOCH₂CH₂OH | Low | High |

| Propylene Glycol | HOCH(CH₃)CH₂OH | Moderate | Moderate |

| Hexylene Glycol (2-Methyl-2,4-pentanediol) | HOC(CH₃)₂CH₂CH(OH)CH₃ | High | Low |

| Pinacol | HOC(CH₃)₂C(CH₃)₂OH | Very High | Very Low |

The reactivity is also influenced by the stability of the resulting ring system. Six-membered dioxaborinane rings, as found in this compound, are generally more stable towards hydrolysis than five-membered dioxaborolane rings derived from 1,2-diols. rsc.org This adds another layer of stability and reduced reactivity to this compound compared to borate esters based on simple 1,2-diols.

Comparative Synthetic Efficacy and Scalability Studies with Related Borate Esters

The synthesis of borate esters, including this compound, is typically achieved through the direct condensation of boric acid or its anhydride (B1165640) with an alcohol or diol. asianpubs.org This esterification is a reversible reaction where water is removed to drive the equilibrium towards the product.

The synthetic efficacy for this compound is dependent on the efficient removal of water from the reaction mixture of boric acid and hexylene glycol. Given that hexylene glycol has a relatively high boiling point (197 °C), the reaction can be carried out at elevated temperatures, facilitating the removal of water via azeotropic distillation with a suitable solvent like toluene. This method is a common, robust, and scalable process for producing various borate esters. asianpubs.orgacs.org

When comparing its synthesis to simpler, acyclic borate esters like trimethyl borate or triethyl borate, the process is broadly similar. However, the synthesis of these simpler esters from methanol (B129727) or ethanol (B145695) is often more straightforward due to the lower boiling points of the alcohols, which can sometimes serve as both reactant and solvent.

For more complex boronic esters, such as MIDA (N-methyliminodiacetic acid) boronates, the synthesis involves transesterification from other boronic acids or esters. acs.org While highly effective for creating stable, crystalline products for specific applications like Suzuki-Miyaura coupling, these multi-step procedures can be less scalable and more costly than the direct condensation used for this compound. acs.orgnih.gov The straightforward synthesis from readily available industrial chemicals (boric acid and hexylene glycol) makes the production of this compound amenable to large-scale manufacturing. andersondevelopment.com

Research into Mechanistic Differences in Hydrolysis Across Boron Ester Classes

The hydrolysis of borate esters is a critical aspect of their chemistry, determining their stability and utility in various environments. The mechanism generally involves the nucleophilic attack of water on the electron-deficient boron atom, leading to the formation of a tetrahedral intermediate. semanticscholar.org Subsequent steps lead to the cleavage of the B-O bond.

For this compound, the rate of hydrolysis is noted to be slow. andersondevelopment.comacs.org This enhanced hydrolytic stability can be attributed to several factors based on general principles of borate ester chemistry:

Steric Shielding : As discussed, the methyl groups on the hexylene glycol backbone sterically hinder the approach of water molecules to the boron center. Studies on other sterically encumbered boronate esters have shown that such shielding dramatically decreases the rate of hydrolysis. acs.orgnih.gov

Ring Stability : Six-membered dioxaborinane rings are inherently more stable than five-membered dioxaborolane rings. Research has shown significantly higher stability towards hydrolysis for dioxaborinanes. rsc.org

Lewis Acidity : The Lewis acidity of the boron atom is attenuated by the electron-donating effect of the alkyl groups on the glycol backbone, making the boron less electrophilic and thus less reactive towards water.

In contrast, acyclic borate esters like triethyl borate hydrolyze much more rapidly. Boronic esters like pinacol esters are known for their high hydrolytic stability, primarily due to steric hindrance. researchgate.neted.ac.uk MIDA boronates exhibit unique pH-dependent hydrolysis, being stable under neutral conditions but readily hydrolyzed under basic conditions, a mechanism that involves intramolecular interactions and is distinct from simple borate esters. nih.gov The hydrolysis of this compound is expected to follow a more classical pathway, with its rate being primarily dictated by steric and electronic factors rather than complex intramolecular assistance.

Table 2: General Comparison of Hydrolytic Stability Across Boron Ester Classes

| Boron Ester Class | Example(s) | Key Structural Feature | General Hydrolytic Stability | Primary Stability Factor(s) |

| Acyclic Borate Esters | Triethyl borate | Unconstrained B-O bonds | Low | Electronic effects |

| Dioxaborolanes (5-membered ring) | Ethylene glycol borate | Planar ring system | Moderate | Ring strain |

| Dioxaborinanes (6-membered ring) | This compound | Chair-like conformation | High | Ring stability, Steric hindrance |

| Pinacol Boronates | Phenyl pinacol boronate | Sterically bulky diol | Very High | Steric hindrance |

| MIDA Boronates | Phenyl MIDA boronate | Intramolecular N→B bond | pH-Dependent (Stable at neutral pH) | Intramolecular coordination |

Comparative Performance in Catalytic Systems and Organic Synthesis

Borate esters have emerged as simple and effective catalysts for various organic transformations, most notably in the direct amidation of carboxylic acids and amines. researchgate.netnih.gov The catalytic cycle is believed to involve the activation of the carboxylic acid by the borate ester.

While specific studies detailing the catalytic performance of this compound are not prevalent in the surveyed literature, its potential can be inferred. The effectiveness of a borate ester catalyst is influenced by the alkoxy groups attached to the boron. For instance, in amidation reactions, borate esters with electron-withdrawing groups, such as B(OCH₂CF₃)₃, have been shown to be highly effective catalysts. nih.gov

Compared to these highly activated catalysts, this compound, with its electron-donating alkyl groups, would be expected to be a less potent Lewis acid and therefore a less active catalyst in such systems. Its primary role in organic synthesis appears to be more as a chemical intermediate or additive rather than a catalyst for bond-forming reactions. acs.org

In the context of Suzuki-Miyaura cross-coupling reactions, boronic esters (not borate esters) are the key reagents. Compounds like pinacol boronate esters are widely used due to their stability, ease of handling, and reactivity in the catalytic cycle. researchgate.net this compound does not fit this role, as it lacks the crucial carbon-boron bond required for the transmetalation step. Its applications are more aligned with uses where slow hydrolysis and stability in organic media are advantageous, such as in lubricant and fuel additives. andersondevelopment.comacs.org

Future Research Directions and Emerging Paradigms in Trihexyleneglycol Biborate Chemistry

Integration with Flow Chemistry and Sustainable Synthesis Technologies

The synthesis of borate (B1201080) esters, including trihexyleneglycol biborate, is on the cusp of a technological transformation through the adoption of flow chemistry. This paradigm shift promises greener, more efficient, and safer manufacturing processes compared to traditional batch methods.

Continuous flow synthesis offers several key advantages for the production of borate esters. google.com Reactions conducted in a continuous flow format are inherently safer due to better temperature control and smaller reaction volumes. google.com The enhanced heat and mass transfer in microreactors can lead to faster reaction times and higher yields. google.comd-nb.info Furthermore, flow chemistry facilitates the integration of in-line purification and separation, potentially leading to the direct crystallization of pure product from the reaction mixture. This streamlined approach minimizes waste and resource-intensive work-up procedures.

The principles of green chemistry are central to the future of chemical manufacturing. Sustainable synthesis strategies for complex molecules are increasingly being developed, focusing on atom economy, the use of non-toxic reagents, and energy efficiency. acs.org For borate esters, this includes the development of catalytic systems that avoid harsh reagents and extreme conditions. The integration of flow chemistry with such green synthetic routes for this compound could lead to a highly efficient and environmentally benign production process.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Flow Chemistry | Relevance to this compound |

| Heat Transfer | Superior heat dissipation and precise temperature control. d-nb.info | Enables safe handling of potentially exothermic reactions and minimizes side product formation. |

| Mass Transfer | Enhanced mixing and shorter diffusion distances. d-nb.info | Leads to faster reaction rates and improved product purity. |

| Safety | Smaller reaction volumes reduce the risk of hazardous incidents. google.com | Crucial for industrial-scale production. |

| Scalability | Straightforward scaling from laboratory to production by extending operation time. | Facilitates efficient manufacturing to meet industrial demand. |

| Automation | Allows for precise control over reaction parameters and continuous operation. | Ensures consistent product quality and reduces manual labor. |

While specific studies on the continuous flow synthesis of this compound are yet to be published, research on the flow synthesis of other arylboronic esters has demonstrated the feasibility and benefits of this approach. rsc.org These studies have successfully employed flow reactors for reactions that are challenging in batch, such as those involving organolithium chemistry, by enabling precise control over reaction times and temperatures. d-nb.info

Advanced Applications in Nanomaterials and Surface Chemistry

The unique chemical properties of borate esters, such as their ability to form reversible covalent bonds with diols, make them attractive for applications in the burgeoning fields of nanomaterials and surface chemistry. acs.orgnih.gov this compound, with its distinct structure, presents an untapped potential for creating novel functional materials.

Boronic acids and their esters have been successfully used to functionalize the surface of nanoparticles, including those made of silica, gold, and iron oxide. acs.orgnih.govnih.gov This surface modification can impart desirable properties such as improved biocompatibility, enhanced cellular uptake, and specific targeting capabilities for biomedical applications like drug delivery and bioimaging. acs.orgnih.gov The hydrolysis of the boronic-ester bond can be triggered by changes in pH, allowing for the controlled release of therapeutic agents in specific microenvironments, such as tumors. nih.gov Given its biborate structure, this compound could potentially act as a cross-linking agent or a bivalent linker for nanoparticle assemblies.

In the realm of materials science, borate esters are also being explored as additives to improve the performance of lubricants, sometimes in conjunction with nanoparticles. hielscher.com These additives can enhance anti-wear protection and act as corrosion inhibitors. andersondevelopment.com The specific properties of this compound could be leveraged to develop advanced lubricants with superior performance characteristics.

Table 2: Potential Applications of this compound in Nanotechnology

| Application Area | Potential Role of this compound | Enabling Properties |

| Drug Delivery | Surface functionalization of nanoparticles for targeted drug release. acs.orgnih.gov | Reversible covalent bonding with diols, potential for pH-sensitive hydrolysis. |

| Bioimaging | Linker for attaching imaging agents to nanoparticles. acs.org | Bivalent nature for cross-linking and assembly. |

| Advanced Lubricants | Anti-wear and corrosion-inhibiting additive. hielscher.comandersondevelopment.com | Hydrolytic stability and interaction with metal surfaces. |

| Functional Coatings | Component of self-healing or responsive coatings. | Reversible bond formation. |

While direct research on this compound in these specific applications is limited, the broader field of boronic acid-modified nanomaterials provides a strong foundation for future investigations. acs.org

Development of Novel Spectroscopic and Imaging Techniques for In Situ Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process control. For reactions involving this compound, the development and application of advanced spectroscopic and imaging techniques for in situ monitoring represent a significant area of future research.

11B Nuclear Magnetic Resonance (NMR) Spectroscopy has emerged as a powerful tool for the in situ analysis of boron-containing compounds. mdpi.comresearchgate.netnih.gov This technique is highly sensitive to the chemical environment of the boron nucleus and can distinguish between different boron species, such as boronic acids and boronate esters. mdpi.comresearchgate.net By using fluoride (B91410) coordination, it is possible to obtain distinct signals for different borate species, allowing for quantitative analysis of reaction mixtures. mdpi.comnih.gov This method can be used to monitor the formation and conversion of this compound in real-time, providing valuable kinetic and mechanistic data. mdpi.com

In situ Fourier-Transform Infrared (FTIR) Spectroscopy is another valuable technique for real-time reaction monitoring. chemspeed.com The formation of borate esters is accompanied by characteristic changes in the infrared spectrum, particularly in the B-O stretching region. acs.orgresearchgate.net By tracking the intensity of these vibrational bands, it is possible to follow the progress of a reaction, identify intermediates, and determine reaction endpoints. chemspeed.com This technique has been successfully applied to study the lithiation-borylation of boronic esters, demonstrating its utility for complex reaction systems. chemspeed.com

The integration of these in situ analytical techniques with flow chemistry setups is particularly powerful. It allows for continuous, real-time analysis of the reaction stream, enabling rapid optimization and control of the synthesis of this compound.

Machine Learning and AI-Driven Discovery in this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the discovery of new materials and the optimization of chemical processes. nso-journal.orgarxiv.orgnih.gov For this compound, these computational tools offer exciting prospects for predicting its properties, designing novel applications, and automating its synthesis.

ML models can be trained on existing data to predict a wide range of chemical and physical properties of molecules. nih.govresearchgate.netchemrxiv.org For boron-containing compounds, ML has been used to predict pharmacokinetic features and the Lewis acidity of boronic acids. arxiv.orgnih.gov Such models could be developed for this compound to predict its behavior in different environments, its compatibility with other materials, and its potential for new applications. This predictive capability can significantly reduce the time and cost associated with experimental screening.

Table 3: Potential Impact of AI and Machine Learning on this compound Research

| Research Area | Application of AI/ML | Potential Outcome |

| Property Prediction | Development of ML models to predict physical, chemical, and biological properties. nih.govchemrxiv.org | Rapid screening for new applications and understanding of structure-property relationships. |

| Synthesis Optimization | AI-driven optimization of reaction conditions (temperature, concentration, catalyst). nso-journal.org | Increased yield, reduced side products, and improved process efficiency. |

| Discovery of New Applications | Screening of virtual libraries of molecules and prediction of interactions with biological targets or materials. | Identification of novel uses in areas such as medicine, materials science, and catalysis. |

| Automated Synthesis | Integration of AI with robotic platforms for "closed-loop" synthesis and optimization. nso-journal.orgresearchgate.net | On-demand, efficient, and reproducible synthesis of this compound and its derivatives. |

The synergy between computational modeling and experimental work will be key to unlocking the full potential of this compound in the years to come.

Q & A

Basic: What are the recommended synthetic methods for trihexyleneglycol biborate, and how can reaction conditions be optimized for purity?

This compound is typically synthesized via esterification of hexylene glycol with boric acid derivatives under controlled conditions. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) to drive esterification while avoiding decomposition.

- Molar Ratios : Stoichiometric excess of boric acid to ensure complete reaction with glycol.

- Catalysts : Acid catalysts (e.g., sulfuric acid) or dehydrating agents to enhance yield.

Purity optimization involves vacuum distillation to remove unreacted glycol or recrystallization from aprotic solvents like toluene. Industrial-scale production may employ continuous-flow reactors for consistent output .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural features?

- Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) : Reveals boron coordination geometry (e.g., trigonal vs. tetrahedral hybridization) and confirms biborate formation.

- Infrared Spectroscopy (IR) : Identifies ester linkages (C-O-B) at ~1300–1250 cm⁻¹ and B-O stretching at ~1450–1350 cm⁻¹.

- X-ray Crystallography : Resolves bond angles (e.g., O-B-O compression in five-membered rings) and spatial arrangement of glycol chains .

Advanced: How does the five-membered ring structure of THGB influence its acidity and coordination behavior in catalytic applications?

The five-membered ring compresses O-B-O bond angles (~109°), shifting boron hybridization from sp² toward sp³. This increases Lewis acidity , enabling stronger coordination with bases (e.g., epoxides or amines). Enhanced acidity facilitates catalytic roles in reactions like epoxide polymerization or hydrolysis. Researchers can validate this via:

- Kinetic Studies : Compare reaction rates with/without THGB.

- Density Functional Theory (DFT) : Model boron’s electronic environment and predict coordination preferences .

Advanced: What experimental designs elucidate synergistic interactions between THGB and synthetic pyrethroids in wood preservatives?

- Bioassay Design : Test THGB-pyrethroid combinations against wood-decay fungi or termites. Use fractional inhibitory concentration (FIC) indices to quantify synergy.

- Environmental Simulation : Expose treated wood to controlled humidity/temperature cycles, then assess preservative retention via HPLC.

- Statistical Modeling : Apply the Chou-Talalay method to distinguish additive vs. synergistic effects .

Basic: What are THGB’s primary applications, and how do they guide academic research?

THGB is widely used in wood preservatives (e.g., combined with permethrin or cypermethrin) for fungal/insect resistance. Academic research focuses on:

- Mechanistic Studies : How THGB enhances biocide penetration or stability.

- Environmental Impact : Degradation pathways and ecotoxicology.

- Novel Applications : Potential in polymer catalysis or boron-delivery systems .

Advanced: How can researchers resolve contradictions in THGB stability data under varying environmental conditions?

Contradictions often arise from differences in sample matrices (e.g., solvent vs. solid-state) or testing protocols. Methodological approaches include:

- Accelerated Aging Tests : Expose THGB to UV light, humidity, or elevated temperatures, then analyze degradation products via HPLC-MS .